molecular formula C12H20N2S4 B1210614 Dipentamethylenethiuram disulfide CAS No. 94-37-1

Dipentamethylenethiuram disulfide

Cat. No. B1210614
CAS RN: 94-37-1
M. Wt: 320.6 g/mol
InChI Key: KNBRWWCHBRQLNY-UHFFFAOYSA-N
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Description

Dipentamethylenethiuram disulfide is a chemical compound with the molecular formula C₁₂H₂₀N₂S₄ . It is primarily used as an accelerator and vulcanizing agent in the rubber industry. This compound is also known for its role as a standardized chemical allergen, which can be found in latex gloves and other rubber products .

Mechanism of Action

The mechanism of action of dipentamethylenethiuram disulfide involves the inhibition of specific enzymes. For instance, it inhibits the papain-like protease (PLpro) from SARS-CoV-2 through allosteric inhibition. This inhibition is kinetically and thermodynamically favorable, making the compound a promising antiviral agent . The compound also increases histamine release and cell-mediated immunity, contributing to its role as a chemical allergen .

Biochemical Analysis

Biochemical Properties

Dipentamethylenethiuram disulfide plays a significant role in biochemical reactions, particularly in the rubber industry as a vulcanizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase histamine release and cell-mediated immunity . The compound’s interaction with biomolecules often involves the formation of disulfide bonds, which can affect protein structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to increase histamine release suggests its involvement in immune responses . Additionally, it has been associated with contact dermatitis, indicating its potential to affect skin cells and immune cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of disulfide bonds. This interaction can lead to enzyme inhibition or activation and changes in gene expression. For example, the compound’s ability to increase histamine release is likely due to its interaction with enzymes involved in histamine synthesis and release . Additionally, its role as a vulcanizing agent in the rubber industry involves the formation of cross-links between polymer chains, which is a chemical reaction at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can cause long-term effects on cellular function, particularly in immune cells . The stability of this compound in various conditions can influence its effectiveness and potential side effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with increased histamine release and immune responses . Understanding the dosage effects is crucial for determining safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to histamine synthesis and release. The compound interacts with enzymes and cofactors that play a role in these pathways. For example, its ability to increase histamine release suggests its involvement in the metabolic pathway of histamine synthesis . Additionally, the compound’s role as a vulcanizing agent involves chemical reactions that form cross-links between polymer chains.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound’s ability to increase histamine release suggests that it may be transported to immune cells where it can exert its effects . Understanding the transport and distribution of this compound is important for determining its effectiveness and potential side effects.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, its interaction with enzymes involved in histamine synthesis suggests that it may localize to areas where these enzymes are active . Understanding the subcellular localization of this compound is important for determining its mechanism of action and potential effects on cellular function.

Chemical Reactions Analysis

Dipentamethylenethiuram disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include sulfoxides, sulfones, and thiols .

Comparison with Similar Compounds

Dipentamethylenethiuram disulfide is similar to other thiuram disulfides, such as tetramethylthiuram disulfide and tetraethylthiuram disulfide. it is unique due to its specific structure and applications. Similar compounds include:

This compound stands out due to its specific applications in the rubber industry and its potential antiviral properties.

properties

IUPAC Name

piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate
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InChI

InChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2
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InChI Key

KNBRWWCHBRQLNY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCN(CC1)C(=S)SSC(=S)N2CCCCC2
Source PubChem
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Molecular Formula

C12H20N2S4
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DSSTOX Substance ID

DTXSID4048727
Record name Dicyclopentamethylenethiuram disulfide
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Molecular Weight

320.6 g/mol
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Physical Description

Cream-colored solid; [MSDSonline]
Record name Dipentamethylenethiuram disulfide
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CAS RN

94-37-1
Record name Dipentamethylenethiuram disulfide
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Record name Bis(1-piperidylthiocarbonyl)disulfide
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Record name Dipentamethylenethiuram disulfide
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Record name DIPENTAMETHYLENETHIURAM DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Dipentamethylenethiuram disulfide acts as a sulfur donor during vulcanization, a process that enhances the properties of rubber by forming crosslinks between polymer chains. [] CPTD decomposes at vulcanization temperatures (140°C) to form N,N′-dipentamethylenethiourea (CPTU) and other reactive sulfur species. [] These species then interact with the rubber polymer chains, facilitating the formation of sulfur crosslinks and improving the rubber's elasticity, strength, and resistance to heat and solvents. []

A: While both are thiuram disulfides used as accelerators, CPTD exhibits lower thermal stability than TMTD. [] CPTD decomposes to CPTU at 140°C, while TMTD remains stable up to 190°C. [] This difference stems from the relative ease with which thiuram sulfenyl radicals abstract hydrogen atoms. The methylene groups in CPTD are more susceptible to hydrogen abstraction than the methyl groups in TMTD, leading to faster decomposition of CPTD and amine formation. []

A: Yes, studies have shown that this compound is frequently detected in gloves marketed as "accelerator-free," "sensitive," or "low dermatitis potential". [, ] This presence poses a risk for individuals with allergic contact dermatitis to rubber accelerators, as they may experience reactions even when using these supposedly safer gloves. [, ] Healthcare professionals should be aware of this issue and advise patients accordingly.

A: this compound features a disulfide bond (S-S) linking two identical pentamethylenedithiocarbamate units. Its molecular formula is C12H20N2S4, and its molecular weight is 308.54 g/mol. [] While the provided research papers do not delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can provide insights into its structural characteristics.

A: Research shows that CPTD can participate in oxidative addition reactions with metal complexes. [] For instance, it reacts with the dimeric complex [CpMo(CO)3]2, causing cleavage of the metal-metal bond. [] This reaction forms the mononuclear complex cis-[CpMo(CO)2{S2C-N(CH2)5}], where the CPTD ligand coordinates to the molybdenum center through its two sulfur atoms after undergoing reductive sulfur-sulfur bond cleavage. []

A: this compound is a known contact allergen, particularly in individuals exposed to rubber products. [, ] It is frequently included in the thiuram mix used for patch testing to diagnose contact allergies. [, ] Studies have reported an increasing incidence of thiuram positivity, particularly among healthcare workers using rubber gloves. [] This highlights the importance of raising awareness about the allergenic potential of CPTD and promoting the use of truly accelerator-free alternatives for sensitive individuals.

A: Studying CPTD requires access to analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) for separation and identification. [] Mass spectrometry (MS), especially coupled with HPLC (LC-MS), is crucial for accurate identification and quantification in complex matrices like rubber products. [, ] Additionally, access to databases containing toxicological and allergological data is essential for assessing potential health risks associated with CPTD exposure.

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